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Compound of Interest

S-Methyl-S-(4-chlorophenyl)
Compound Name:
sulfoximine

cat. No.: B2881791

An In-Depth Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine: Structure,
Synthesis, and Application

Introduction: The Emergence of the Sulfoximine
Moiety

In the landscape of modern medicinal and agrochemistry, the search for functional groups that
can favorably modulate the physicochemical and pharmacokinetic properties of lead
compounds is relentless. Among the sulfur(VI) functional groups, the sulfoximine moiety has
emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2][3]
As mono-aza analogues of the ubiquitous sulfone group, sulfoximines offer a unique
combination of high chemical stability, a chiral sulfur center, and a distinct three-dimensional
vector for molecular exploration provided by the S=N bond.[4][5]

This guide provides a detailed technical overview of a representative member of this class, S-
Methyl-S-(4-chlorophenyl) sulfoximine. We will explore its core chemical properties,
structural attributes, modern synthetic methodologies, and the broader context of its
application, providing researchers and drug development professionals with a comprehensive
understanding of this valuable chemical entity.
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Molecular Structure and Physicochemical
Properties

The structure of S-Methyl-S-(4-chlorophenyl) sulfoximine is characterized by a tetrahedral,
hexavalent sulfur atom at its core. This sulfur center is chiral, bonded to four distinct
substituents: a methyl group, a 4-chlorophenyl group, an oxygen atom (via a double bond), and
an imido group (via a double bond). The presence of the NH group allows it to act as both a
hydrogen bond donor and acceptor, a critical feature for interaction with biological targets.[2][6]
The electron-withdrawing 4-chlorophenyl ring influences the electronic properties of the

sulfoximine core, impacting its acidity and reactivity.

NH

CHs
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Caption: Molecular Structure of S-Methyl-S-(4-chlorophenyl) sulfoximine.

The key physicochemical properties of this compound are summarized below, providing
essential data for experimental design and computational modeling.
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Property Value Source
Molecular Formula C7HsCINOS PubChem[7]
Molecular Weight 189.66 g/mol PubChem([7]

(4-chlorophenyl)-imino-methyl-
IUPAC Name PubChem[7]
0x0-A°-sulfane

CAS Number 22132-99-6 PubChem[7]
XLogP3 2.3 PubChem|[7]
H-Bond Donor Count 1 PubChem[7]
H-Bond Acceptor Count 2 PubChem([7]

Synthesis and Mechanistic Considerations

The historical challenge in accessing sulfoximines has been a significant barrier to their
widespread adoption. However, recent advancements have led to efficient and scalable
synthetic routes. A leading contemporary strategy for preparing NH-sulfoximines is the direct,
one-pot conversion from readily available sulfides.[8] This approach avoids the isolation of
intermediates and often proceeds under mild conditions with high functional group tolerance.

The synthesis of S-Methyl-S-(4-chlorophenyl) sulfoximine can be efficiently achieved from 4-
chlorothioanisole via a chemoselective one-pot imination and oxidation sequence.[8] This
transformation is typically mediated by a hypervalent iodine(lll) reagent, such as
(diacetoxyiodo)benzene (PhI(OAc)z2), which facilitates both the N-transfer from an ammonia
source and the subsequent oxidation.
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Caption: One-Pot Synthesis Workflow for NH-Sulfoximines from Sulfides.

Experimental Protocol: One-Pot Synthesis

The following protocol is a representative methodology based on modern hypervalent iodine-
mediated reactions.[5][8]

e Reaction Setup: To a solution of 4-chlorothioanisole (1.0 equiv.) in methanol (0.2 M), add
ammonium carbamate (2.5 equiv.).

» Reagent Addition: Add (diacetoxyiodo)benzene (Phl(OAc)2) (2.2 equiv.) portion-wise to the
stirred suspension at room temperature.

e Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress
can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting sulfide is consumed.
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» Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with
saturated aqueous sodium bicarbonate solution followed by brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The
crude product is then purified by flash column chromatography on silica gel to yield the pure
S-Methyl-S-(4-chlorophenyl) sulfoximine.

Causality: The use of PhI(OAc): is critical as it serves as a potent but mild oxidant capable of
forming a reactive iodonitrene intermediate from the ammonia source.[5] Methanol is an
effective solvent as it facilitates the reaction, which proceeds rapidly at room temperature.[5]
This one-pot method is highly chemoselective, achieving both N-transfer and O-transfer in a
single operation.[8]

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is essential. S-Methyl-S-(4-chlorophenyl)
sulfoximine exhibits distinct spectroscopic signatures that confirm its structure. The data
presented below are typical values based on analyses of structurally related aryl methyl
sulfoximines.[9]

Technique Expected Signature

5 7.8-8.1 (m, 4H, Ar-H), 5 3.1-3.3 (s, 3H, S-
1H NMR CHs), 8 2.7-3.0 (br s, 1H, N-H). Chemical shifts
are referenced to TMS (0 ppm).[9]

3 140-145 (Ar C-S), 5 129-135 (Ar C-H, C-Cl), &
45-47 (S-CHs).[9]

13C NMR

~3250 (N-H stretch), ~1220 (S=0 stretch),

FT-IR (cm—t
( ) ~1100 (S=N stretch).[9]

m/z: [M+H]* calculated for C7HoCINOS™:

HRMS (ESI-QTOF
( Q ) 190.0093; found: 190.0095.

Self-Validation: The protocol's integrity is validated by the characterization data. A successful
synthesis will yield a compound whose *H and 3C NMR spectra match the expected aromatic
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and aliphatic shifts, whose IR spectrum shows the characteristic S=O and N-H stretches, and
whose high-resolution mass matches the calculated value for the molecular formula.[9]

The Role of Aryl Sulfoximines in Drug Development

The true significance of S-Methyl-S-(4-chlorophenyl) sulfoximine lies not as a standalone
therapeutic but as a prototypical scaffold for drug discovery. The sulfoximine group is
increasingly utilized as a bioisosteric replacement for sulfones and sulfonamides, offering
distinct advantages.[2][10]

» Improved Physicochemical Properties: Replacing a sulfone with an NH-sulfoximine
introduces a hydrogen bond donor and can increase agueous solubility and reduce
lipophilicity, which are often critical for improving the ADME (Absorption, Distribution,
Metabolism, and Excretion) profile of a drug candidate.[2]

o Enhanced Potency and Selectivity: The unique stereoelectronic and vectoral properties of
the sulfoximine group can lead to novel interactions within a target's binding site, potentially
enhancing potency and modulating selectivity in ways that are not possible with a planar
sulfone.[1]

» Clinical Relevance: The value of this moiety is underscored by its incorporation into several
clinical candidates, including inhibitors for challenging targets like kinases. For instance, the
pan-CDK inhibitor Roniciclib and the ATR inhibitor Ceralasertib (AZD6738) feature a core
sulfoximine structure, demonstrating its acceptance and utility in advanced drug discovery
programs.[3][10][11]

Conclusion

S-Methyl-S-(4-chlorophenyl) sulfoximine serves as an exemplary model for a functional
group that has transitioned from a synthetic curiosity to a powerful tool in the medicinal
chemist's arsenal. Its well-defined structure, accessible synthesis, and the advantageous
properties it imparts upon larger molecules ensure that sulfoximines will continue to feature
prominently in the development of next-generation therapeutics. This guide provides the
foundational knowledge required for scientists to confidently synthesize, characterize, and
strategically deploy this versatile chemical scaffold in their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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